molecular formula C14H14N2OS B5609786 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

Cat. No.: B5609786
M. Wt: 258.34 g/mol
InChI Key: XMYDQZMDMBKIEW-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H,6H-benzo[h]quinazolin-4-one is a quinazolinone derivative featuring a fused benzo[h]quinazolin-4-one core with a thione (sulfanylidene) group at position 2 and two methyl groups at position 5. The sulfanylidene group replaces the carbonyl oxygen typically found in quinazolinones, introducing distinct electronic and steric properties.

Properties

IUPAC Name

5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-14(2)7-8-5-3-4-6-9(8)11-10(14)12(17)16-13(18)15-11/h3-6H,7H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYDQZMDMBKIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=S)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332056
Record name 5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303101-99-7
Record name 5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . The reaction conditions often include refluxing in a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group is believed to play a crucial role in its biological activity by interacting with thiol-containing enzymes and proteins, thereby inhibiting their function . This interaction can lead to the disruption of essential cellular processes in bacteria, viruses, and cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Quinazolinone derivatives exhibit diverse biological activities influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name Core Structure Key Substituents Biological Activity Spectral Features Reference
Target Compound Benzo[h]quinazolin-4-one 2-sulfanylidene, 5,5-dimethyl Not reported in evidence Anticipated: C=S stretch (IR: ~1250 cm⁻¹), methyl proton signals (NMR: δ ~1.2–1.5)
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one Quinazolin-4-one 6-Br, 2-Me, 3-aryl Antimicrobial, anti-inflammatory (comparable to ibuprofen) IR: C=O (1660 cm⁻¹); NMR: Aromatic protons δ 7.2–8.0
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone Quinazolin-4-one 2-benzylsulfanylmethyl, 6,8-Cl, 3-aryl Antimicrobial (assumed) Not reported
3-(4-Oxoquinazolin-3(4H)-yl)propanenitrile Quinazolin-4-one 3-cyanoethyl Not reported Not reported
3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one Benzo[h]quinazolin-4-one 3-hydroxycyclohexyl, 6-pyridinylmethyl Not reported Not reported
Key Observations:
  • Sulfur-Containing Groups : The target compound’s sulfanylidene (C=S) group likely enhances electrophilicity compared to sulfanyl (C-S-C) groups in ’s analog. This could influence binding to thiol-containing biological targets .
  • Biological Activity: Bromo- and aryl-substituted quinazolinones () show potent antimicrobial and anti-inflammatory activities, suggesting that the target’s dimethyl and sulfanylidene groups may modulate similar pathways .

Biological Activity

5,5-Dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H,6H-benzo[h]quinazolin-4-one is a compound belonging to the class of quinazolinones, known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often utilize starting materials like substituted anthranilic acids or other precursors that facilitate the formation of the quinazoline core through cyclization and subsequent modifications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to 5,5-dimethyl-2-sulfanylidene have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance antibacterial activity significantly .

Anticancer Activity

Research indicates that quinazolinones possess anticancer properties through various mechanisms:

  • Kinase Inhibition : Quinazolinone derivatives have been shown to inhibit several kinases involved in cancer progression. For example, compounds with bulky substituents exhibit differential binding affinities to kinases like DAPK3 and DYRK1A .
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .

Anti-inflammatory Effects

Quinazolinone derivatives also exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

StudyFindings
Study 1 Evaluated the antibacterial activity of various quinazolinones including 5,5-dimethyl derivatives against MRSA.Identified strong antibacterial activity linked to structural features.
Study 2 Investigated the anticancer effects of quinazolinones on various cancer cell lines.Demonstrated significant cytotoxicity and potential for therapeutic use in oncology.
Study 3 Explored anti-inflammatory properties in vitro and in vivo models.Confirmed potential for developing new anti-inflammatory drugs based on quinazolinone structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds interact with various enzymes such as kinases and PBPs.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : These compounds may influence ROS levels within cells, contributing to their cytotoxic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Reactant of Route 2
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

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